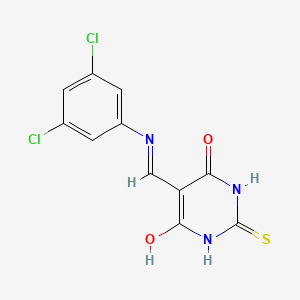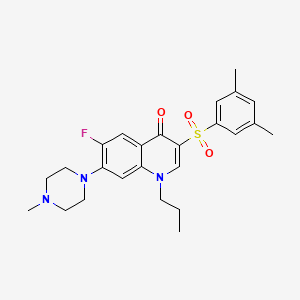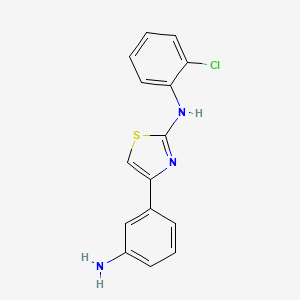
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide involves several key steps, including condensation, chlorination, and bromination, to achieve the final product. One study detailed the synthesis of a key intermediate of atorvastatin, demonstrating a method that might be adaptable for synthesizing the compound (Song Hong-rui, 2009). Another research focused on creating derivatives with anti-inflammatory activity, indicating a potential method for synthesizing variants of the compound with specific biological activities (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis
Structural characterization is crucial for understanding the chemical behavior of such compounds. Techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed for this purpose. For instance, the crystal structure of similar fluorophenyl compounds has been determined, providing insights into their molecular configuration (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide derivatives can be influenced by their molecular structure. Research has shown various reactions, including condensation and fluorination, to modify the compound for specific uses, such as in pharmacological applications (S. Wagner et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for practical applications. These properties are often determined using spectroscopy and crystallography. Studies on related compounds have highlighted the importance of these properties in understanding the compound's behavior in different environments (Jianying Huang & F. Zhou, 2011).
Aplicaciones Científicas De Investigación
Pharmacological Profile
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide, related to compounds like ACP-103, demonstrates potent inverse agonist activity at 5-HT2A receptors, indicating potential utility as an antipsychotic agent. ACP-103 competitively antagonized the binding of [3H]ketanserin to heterologously expressed human 5-HT2A receptors, showing significant potency and efficacy. Behaviorally, it mitigated head-twitch behavior and prepulse inhibition deficits induced by 5-HT2A receptor agonists in rats, aligning with antipsychotic-like efficacy (Vanover et al., 2006).
Synthesis and Characterization
Linezolid and its synthetic precursors, which share structural similarities with N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide, have been comprehensively studied using solid-state nuclear magnetic resonance spectroscopy and mass spectrometry. These studies revealed molecular disorder in the crystal lattice of linezolid polymorphs, a feature that could influence the physicochemical properties and the therapeutic efficacy of related compounds (Wielgus et al., 2015).
Anti-Inflammatory Activity
Compounds structurally related to N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide have been synthesized and evaluated for anti-inflammatory activity. Among these, certain derivatives showed significant anti-inflammatory effects, providing insights into the therapeutic potential of these compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound contains an oxazolidinone ring, which is a feature in some types of antibiotics, such as linezolid and tedizolid. These antibiotics work by inhibiting protein synthesis in bacteria . .
Mode of Action
If this compound acts similarly to other oxazolidinone antibiotics, it might bind to the bacterial 23S ribosomal RNA of the 50S subunit. This prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .
Biochemical Pathways
Again, if this compound behaves like other oxazolidinone antibiotics, it might affect the protein synthesis pathway in bacteria. By inhibiting the formation of the 70S initiation complex, it could prevent the translation of mRNA into functional proteins, disrupting the bacteria’s ability to carry out essential biological processes .
Propiedades
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-16-9-11-17(12-10-16)23-14-18(26-20(23)25)13-22-19(24)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12,18H,4,7-8,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEOOTAQVYZDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2496194.png)
![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2496203.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2496208.png)
![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2496210.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2496214.png)
![1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2496216.png)